molecular formula C3H8Cl3OPSi B14481221 {[Chloro(dimethyl)silyl]methyl}phosphonic dichloride CAS No. 67692-30-2

{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride

Cat. No.: B14481221
CAS No.: 67692-30-2
M. Wt: 225.51 g/mol
InChI Key: ULACTRGXGUWQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride is a chemical compound that features both silicon and phosphorus atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[Chloro(dimethyl)silyl]methyl}phosphonic dichloride typically involves the reaction of chlorodimethylsilane with a suitable phosphonic dichloride precursor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane and phosphonic dichloride groups. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is often catalyzed by a Lewis acid such as aluminum chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and phosphonic acids.

    Condensation Reactions: It can react with other silanes or phosphonic compounds to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Amines: For substitution reactions to form silylamines.

    Alcohols: To form silyl ethers.

    Water: For hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with amines typically yields silylamines, while hydrolysis results in silanols and phosphonic acids.

Scientific Research Applications

{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride has several applications in scientific research:

    Organic Synthesis: It is used as a reagent for introducing silyl and phosphonic groups into organic molecules.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and coatings, due to its ability to form strong bonds with various substrates.

    Pharmaceuticals: It is explored for its potential in drug development, particularly in the modification of drug molecules to improve their stability and bioavailability.

Mechanism of Action

The mechanism by which {[Chloro(dimethyl)silyl]methyl}phosphonic dichloride exerts its effects involves the reactivity of the chlorosilane and phosphonic dichloride groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.

Comparison with Similar Compounds

Similar Compounds

    Chlorodimethylsilane: Similar in structure but lacks the phosphonic dichloride group.

    Dimethylchlorosilane: Another related compound with similar reactivity but different applications.

    Chloromethylphosphonic dichloride: Contains the phosphonic dichloride group but lacks the silyl group.

Uniqueness

{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride is unique due to the presence of both silyl and phosphonic dichloride groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these groups. Its ability to form strong bonds with various substrates makes it particularly valuable in materials science and organic synthesis.

Properties

CAS No.

67692-30-2

Molecular Formula

C3H8Cl3OPSi

Molecular Weight

225.51 g/mol

IUPAC Name

chloro-(dichlorophosphorylmethyl)-dimethylsilane

InChI

InChI=1S/C3H8Cl3OPSi/c1-9(2,6)3-8(4,5)7/h3H2,1-2H3

InChI Key

ULACTRGXGUWQKH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CP(=O)(Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.